2-Methyl-2-phenyl-cyclopentanone
Overview
Description
2-Methyl-2-phenyl-cyclopentanone is an organic compound belonging to the class of cyclopentanones It features a cyclopentane ring substituted with a methyl group and a phenyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenyl-cyclopentanone typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization, which involves the intramolecular condensation of diesters in the presence of a strong base such as sodium ethoxide. The reaction conditions often require refluxing in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or rhodium complexes may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-phenyl-cyclopentanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: HNO3, Br2, often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Methyl-2-phenyl-cyclopentanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenyl-cyclopentanone in chemical reactions involves the interaction of its functional groups with various reagents. For instance, in oxidation reactions, the carbonyl group undergoes nucleophilic attack by the oxidizing agent, leading to the formation of an intermediate that eventually forms the carboxylic acid . In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
2-Methylcyclopentanone: Lacks the phenyl group, making it less sterically hindered and more reactive in certain reactions.
2-Phenylcyclopentanone: Lacks the methyl group, which affects its reactivity and steric properties.
Cyclopentanone: The parent compound without any substituents, offering a baseline for comparing reactivity and properties.
Uniqueness: 2-Methyl-2-phenyl-cyclopentanone is unique due to the presence of both a methyl and a phenyl group, which influence its chemical behavior and reactivity. The combination of these substituents provides a balance of steric hindrance and electronic effects, making it a versatile compound in various chemical transformations .
Properties
IUPAC Name |
2-methyl-2-phenylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-12(9-5-8-11(12)13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRYXIDSYINSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325378 | |
Record name | 2-METHYL-2-PHENYL-CYCLOPENTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50390-68-6 | |
Record name | NSC409887 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-METHYL-2-PHENYL-CYCLOPENTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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